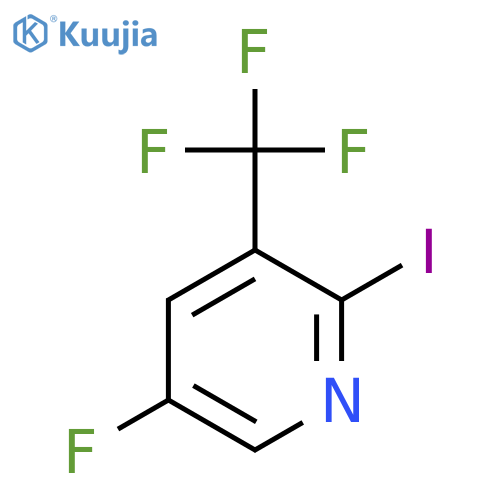Cas no 1803821-81-9 (5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine)

1803821-81-9 structure
商品名:5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine
CAS番号:1803821-81-9
MF:C6H2F4IN
メガワット:290.984867572784
CID:4905823
5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C6H2F4IN/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H
- InChIKey: NKLIHJGMJJMEDR-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC(=CN=1)F)C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005893-250mg |
5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine |
1803821-81-9 | 95% | 250mg |
$980.00 | 2022-04-02 | |
| Alichem | A029005893-500mg |
5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine |
1803821-81-9 | 95% | 500mg |
$1,651.30 | 2022-04-02 | |
| Alichem | A029005893-1g |
5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine |
1803821-81-9 | 95% | 1g |
$2,866.05 | 2022-04-02 |
5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
1803821-81-9 (5-Fluoro-2-iodo-3-(trifluoromethyl)pyridine) 関連製品
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量